molecular formula C10H9F3 B13707860 1-Cyclopropyl-3-(trifluoromethyl)benzene

1-Cyclopropyl-3-(trifluoromethyl)benzene

Cat. No.: B13707860
M. Wt: 186.17 g/mol
InChI Key: KJSFTGFIIHDZSK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C10H9F3 and a molecular weight of 186.17 g/mol . It is characterized by a benzene ring disubstituted with a cyclopropyl group and a trifluoromethyl (CF3) group in the meta configuration. This structure classifies it as a valuable fluorinated building block in organic synthesis and medicinal chemistry research . Compounds featuring the trifluoromethyl group are of significant interest in pharmaceutical and agrochemical research because the introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity . The cyclopropyl ring can impart conformational rigidity and influence the compound's stereoelectronic properties. While specific mechanistic studies on this exact compound are not extensively published in the retrieved literature, scaffolds combining aryl, cyclopropyl, and trifluoromethyl groups are frequently employed in drug discovery projects, particularly in the synthesis of kinase inhibitors and other bioactive molecules for probing biological mechanisms . Researchers utilize such specialized reagents for exploring structure-activity relationships (SAR) and developing novel therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

1-cyclopropyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

KJSFTGFIIHDZSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Cyclopropylation

Methodology:

  • Step 1: Synthesis of a suitable aryl halide precursor, such as 1-bromo-3-(trifluoromethyl)benzene.
  • Step 2: Generation of a cyclopropylmagnesium halide (Grignard reagent) from cyclopropyl bromide or chloride.
  • Step 3: Nucleophilic addition of the cyclopropylmagnesium reagent to the aromatic halide, facilitated by a transition metal catalyst such as copper or nickel to promote cross-coupling.

Research Findings:

A patent (WO2018141961A1) describes a process where a Grignard reagent derived from cyclopropyl halides reacts with trifluoromethylated aromatic compounds under catalytic conditions to yield the target compound. The process involves:

  • Use of catalysts like copper(I) iodide.
  • Solvent systems such as tetrahydrofuran.
  • Reaction temperatures around room temperature to moderate heating (~50°C).

Advantages:

  • High regioselectivity.
  • Good yields (up to 68% over two steps).
  • Compatibility with various substituents.

Limitations:

  • Sensitivity of Grignard reagents to moisture.
  • Need for careful control of reaction conditions.

Radical Cyclopropanation of Trifluoromethylated Aromatics

Methodology:

  • Involves the generation of cyclopropyl radicals via photoredox or thermal initiation.
  • Radical addition to the aromatic ring, especially at activated positions ortho or para to existing substituents.

Research Findings:

Although less common, radical-mediated methods are explored for their regioselectivity and efficiency, especially in late-stage functionalization.

Synthetic Route Summary (Based on Patent Data)

Step Description Reagents & Conditions Yield & Notes
1 Preparation of trifluoromethylated aromatic halide 1-chloro-3-(trifluoromethyl)benzene Starting material
2 Formation of cyclopropylmagnesium halide Cyclopropyl bromide + magnesium in THF Organometallic reagent
3 Cross-coupling to attach cyclopropyl group Copper or palladium catalyst, THF, reflux Up to 68% yield
4 Purification and isolation Filtration, distillation Final product

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Tetrahydrofuran is preferred for Grignard reactions due to its coordinating ability.
  • Temperature: Reactions are typically performed at room temperature to moderate heating (~50°C) to optimize yield and selectivity.
  • Catalyst Loading: Catalysts like copper iodide are used in catalytic amounts (5-10 mol%).
  • Reaction Time: Usually ranges from 2 to 6 hours depending on the scale and conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-trifluoromethyl ketones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

1-Cyclopropyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The following table compares 1-Cyclopropyl-3-(trifluoromethyl)benzene with analogous benzene derivatives differing in substituent type, position, or functional groups:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Notes
1-Cyclopropyl-3-(trifluoromethyl)benzene 1-Cyclopropyl, 3-CF₃ ~188.19 Combines steric bulk (cyclopropyl) and lipophilicity (-CF₃) Intermediate for antimicrobial quinolones (e.g., 19g–19l )
1-Chloro-4-(trifluoromethyl)benzene 1-Cl, 4-CF₃ 194.56 Electron-withdrawing Cl and -CF₃; higher polarity Toxicological studies; industrial intermediate
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene 3-Bromopropyl, 3-CF₃ 267.09 Bulky bromoalkyl chain; potential for nucleophilic substitution Synthetic intermediate; limited toxicity data
1-Methoxy-4-[(trifluoromethyl)thio]benzene 1-OCH₃, 4-SCF₃ ~228.23 Methoxy enhances solubility; -SCF₃ adds sulfur-based reactivity Unseparated byproduct in fluoralkylthio synthesis; characterization challenges
1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene 3-Phenylpropyl, 4-CF₃ 264.29 Extended alkyl chain increases hydrophobicity (LogP = 4.88) Used in organic synthesis; precise biological role unclear

Physicochemical and Reactivity Comparisons

  • Electronic Effects : The -CF₃ group strongly withdraws electrons, making the benzene ring less reactive toward electrophilic substitution compared to -Cl or -OCH₃ analogues .
  • Lipophilicity : Compounds with -CF₃ and alkyl/aryl chains (e.g., 1-(3-phenylpropyl)-4-CF₃-benzene ) exhibit higher LogP values, favoring membrane permeability but possibly increasing toxicity .

Research Findings and Challenges

  • Metabolic Stability : The cyclopropyl group in 1-Cyclopropyl-3-CF₃-benzene may reduce cytochrome P450-mediated metabolism compared to straight-chain alkyl analogues, a key advantage in drug design .
  • Analytical Challenges : Fluorinated compounds like 1-Methoxy-4-SCF₃-benzene produce complex NMR spectra due to C–F coupling, complicating structural confirmation .
  • Toxicity Profile : Chloro- and bromo-substituted CF₃-benzene derivatives exhibit varying toxicities, necessitating careful handling in industrial settings .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-Cyclopropyl-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves two key steps: (1) cyclopropanation of a pre-functionalized benzene derivative and (2) trifluoromethylation . For cyclopropanation, the Simmons-Smith reaction (using Zn/Cu couples and diiodomethane) or transition metal-catalyzed methods (e.g., Pd-catalyzed cross-coupling with cyclopropylboronic acids) are common . Trifluoromethylation can be achieved via electrophilic substitution using CF₃I in the presence of Lewis acids (e.g., AlCl₃) . Optimizing temperature (0–25°C) and solvent polarity (e.g., dichloromethane) improves yields (70–85%). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. What analytical techniques are essential for verifying the structural integrity and purity of 1-Cyclopropyl-3-(trifluoromethyl)benzene?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 6.8–7.4 ppm for aromatic protons; δ 1.2–1.6 ppm for cyclopropyl CH₂) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) confirm substitution patterns .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Retention time and molecular ion peak (m/z 214 for C₁₀H₉F₃) validate purity and molecular weight .
  • Elemental Analysis: Matches calculated vs. observed C/F ratios (e.g., C: 64.3%, F: 26.8%) to detect impurities .

Q. How does the trifluoromethyl group affect the compound’s stability under varying storage conditions?

  • Methodological Answer: The CF₃ group enhances thermal stability (decomposition >200°C) but increases sensitivity to moisture. Storage in anhydrous conditions (argon atmosphere, molecular sieves) at -20°C prevents hydrolysis. Stability assays (e.g., accelerated aging at 40°C/75% RH for 30 days) show <5% degradation when sealed in amber vials .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during cyclopropane ring formation on the benzene backbone?

  • Methodological Answer: Regioselectivity is influenced by steric and electronic effects . Pre-functionalizing the benzene ring with a directing group (e.g., nitro or methoxy) ensures cyclopropanation occurs at the meta position relative to the trifluoromethyl group . Computational modeling (DFT calculations) predicts transition-state geometries, guiding catalyst selection (e.g., Pd(PPh₃)₄ for meta selectivity) . Kinetic studies show that low temperatures (-10°C) favor desired regioisomers (yield increase by 15–20%) .

Q. How can computational chemistry predict the electronic effects of the cyclopropyl and trifluoromethyl groups on aromatic reactivity?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The CF₃ group lowers HOMO energy (-8.2 eV vs. -7.5 eV for unsubstituted benzene), reducing electrophilic substitution rates . Hammett constants (σₘ = 0.43 for CF₃) quantify meta-directing behavior, validated experimentally via nitration (HNO₃/H₂SO₄) yielding >90% meta-substituted products .

Q. What role does 1-Cyclopropyl-3-(trifluoromethyl)benzene play in medicinal chemistry, particularly in enhancing drug candidate properties?

  • Methodological Answer: The cyclopropyl group introduces ring strain, enhancing binding affinity to hydrophobic enzyme pockets (e.g., CYP450 isoforms), while the CF₃ group improves metabolic stability by resisting oxidative degradation . In vitro assays (e.g., microsomal stability tests) show a 40% increase in half-life compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies correlate substituent positions with IC₅₀ values (e.g., pIC₅₀ = 7.2 for kinase inhibition) .

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